molecular formula C12H19N3 B13201637 N1-(6-methylpyridin-2-yl)cyclohexane-1,2-diamine

N1-(6-methylpyridin-2-yl)cyclohexane-1,2-diamine

Cat. No.: B13201637
M. Wt: 205.30 g/mol
InChI Key: VWAAFHGBCXJUPN-UHFFFAOYSA-N
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Description

N1-(6-Methylpyridin-2-yl)cyclohexane-1,2-diamine (CAS 1184546-08-4) is a chiral diamine ligand of significant interest in chemical research and development. Its primary research value lies in its role as a key scaffold in life sciences and its strong chelating properties in coordination chemistry. The compound has been identified in patent literature as a core structure in methods for mobilizing progenitor and stem cells from the bone marrow to peripheral blood, acting as a modulator of the CXCR4 chemokine receptor . In the field of inorganic chemistry, this diamine and its pyridine-substituted derivatives are extensively utilized to synthesize sophisticated metal complexes. For instance, it can coordinate with various metal ions, such as copper(II), to form mononuclear complexes with distorted octahedral geometries . Related structural analogs have also been used to create well-defined complexes with metals like mercury(II), demonstrating its versatility as a building block for novel coordination compounds and materials . The compound is for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C12H19N3

Molecular Weight

205.30 g/mol

IUPAC Name

2-N-(6-methylpyridin-2-yl)cyclohexane-1,2-diamine

InChI

InChI=1S/C12H19N3/c1-9-5-4-8-12(14-9)15-11-7-3-2-6-10(11)13/h4-5,8,10-11H,2-3,6-7,13H2,1H3,(H,14,15)

InChI Key

VWAAFHGBCXJUPN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)NC2CCCCC2N

Origin of Product

United States

Preparation Methods

Alternative Synthetic Routes

Sequential opening of cyclohexene oxide followed by aziridinium ion intermediates has been reported as a convenient method for synthesizing trans-1,2-diaminocyclohexane derivatives. This approach involves:

  • Epoxide ring opening by nucleophiles to introduce amino groups.
  • Controlled stereochemistry to obtain the trans isomer.
  • Subsequent functionalization steps to attach desired substituents.

This method, described in the Arkivoc publication (2004), offers a stereoselective pathway to 1,2-diamines with potential for structural diversification.

Functionalization with 6-Methylpyridin-2-yl Group

Nucleophilic Substitution on Pyridine Derivatives

The attachment of the 6-methylpyridin-2-yl moiety to the N1 position of the cyclohexane-1,2-diamine typically involves nucleophilic substitution reactions where the amine nitrogen attacks an electrophilic site on a suitably activated pyridine derivative.

Synthetic Strategy

  • Starting materials : trans-1,2-diaminocyclohexane and 6-methylpyridin-2-yl halide or activated derivative (e.g., 6-methyl-2-chloropyridine).
  • Reaction conditions : Base-mediated nucleophilic substitution in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
  • Temperature control : Typically conducted at moderate temperatures (50–100 °C) to optimize reaction rate and selectivity.
  • Purification : Post-reaction workup includes aqueous extraction, solvent evaporation, and chromatographic purification to isolate the desired N1-substituted product.

This method leverages the nucleophilicity of the amine and the electrophilicity of the pyridine derivative to form the N1-(6-methylpyridin-2-yl) linkage.

Integrated One-Pot or Multistep Syntheses

Recent advances in heterocyclic chemistry have demonstrated the feasibility of one-pot multicomponent reactions to assemble complex structures containing pyridine and diamine motifs. For example, multicomponent coupling strategies involving Michael addition-elimination sequences and cyclodehydration steps have been employed to construct pyridinyl-substituted amines efficiently. Although these methods are more common for related heterocyclic systems, adaptation for N1-(6-methylpyridin-2-yl)cyclohexane-1,2-diamine synthesis is plausible and potentially advantageous for scalability and yield.

Summary Table of Preparation Methods

Preparation Stage Method Description Key Reagents/Conditions Advantages References
Isolation of trans-1,2-diaminocyclohexane Acid-base extraction and solvent purification Sulfuric acid, NaOH, ether-butanol mixtures High purity, scalable US Patent US3187045A
Stereoselective synthesis via epoxide opening Sequential opening of cyclohexene oxide and aziridinium ions Cyclohexene oxide, nucleophiles Stereoselective, versatile Arkivoc 2004
N1-substitution with 6-methylpyridin-2-yl Nucleophilic substitution on activated pyridine 6-methyl-2-chloropyridine, base, DMF/DMSO Direct functionalization General synthetic chemistry
One-pot multicomponent coupling Michael addition-elimination and cyclodehydration Various pyridine and amine precursors Efficient, fewer steps Related heterocyclic syntheses

Research Findings and Considerations

  • The purity and stereochemistry of the cyclohexane-1,2-diamine core significantly impact the success of subsequent functionalization.
  • Maintaining reaction temperatures below 30 °C during liberation of free diamine prevents decomposition and side reactions.
  • Solvent choice during extraction and purification influences yield and purity; ether-alcohol mixtures provide effective phase separation.
  • The nucleophilic substitution step requires careful control of stoichiometry and reaction conditions to avoid over-alkylation or side reactions.
  • Emerging one-pot methodologies offer promising routes for streamlined synthesis but require optimization for this specific compound.

This detailed analysis of preparation methods for this compound integrates classical and modern synthetic approaches, supported by patent literature and peer-reviewed research. The outlined strategies provide a robust foundation for laboratory synthesis and potential scale-up.

Chemical Reactions Analysis

N1-(6-methylpyridin-2-yl)cyclohexane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. .

Scientific Research Applications

N1-(6-methylpyridin-2-yl)cyclohexane-1,2-diamine is used in various scientific research fields, including:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacological agent.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N1-(6-methylpyridin-2-yl)cyclohexane-1,2-diamine involves its interaction with specific molecular targets. It can bind to metal ions and form complexes, which can then participate in various catalytic processes. The compound’s structure allows it to interact with enzymes and receptors, influencing biochemical pathways .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Differences

The table below summarizes key structural features and applications of N1-(6-methylpyridin-2-yl)cyclohexane-1,2-diamine and its analogues:

Compound Name Substituent(s) Key Applications Notable Findings References
This compound 6-Methylpyridin-2-yl Catalysis (inferred), potential antiviral activity Structural similarity to photoreductant ligands; methyl group may enhance steric/electronic effects
(1R,2R)-N1-(Pyridin-2-ylmethyl)cyclohexane-1,2-diamine Pyridin-2-ylmethyl Chiral coordination complexes (e.g., Cd, Zn, Hg) Forms 1D hydrogen-bonded networks; used in enantioselective catalysis and luminescent materials
(1R,2R)-2-N-(7-Chloroquinolin-4-yl)cyclohexane-1,2-diamine 7-Chloroquinolin-4-yl Antiviral (SARS-CoV-2 spike protein inhibition) Binds similarly to chloroquine (CQ) with improved safety profile
(1S,2S)-N1,N2-Bis((6-methylpyridin-2-yl)methyl)cyclohexane-1,2-diamine (o-MeMCP) Bis(6-methylpyridin-2-ylmethyl) Photoredox catalysis High yield synthesis; used in challenging organic reductions
N1-(Benzothiazol-2-yl)cyclohexane-1,2-diamine Benzothiazol-2-yl Structural studies (no explicit application) Characterized via NMR and MS; serves as a model for diamine derivatives

Key Research Findings

Antiviral Analogues
  • (1R,2R)-2-N-(7-Chloroquinolin-4-yl)cyclohexane-1,2-diamine demonstrates enhanced safety compared to hydroxychloroquine (HCQ) while maintaining spike protein binding efficacy. The chloroquinoline group is critical for mimicking HCQ's mechanism .
  • In contrast, this compound lacks the chloroquinoline moiety, suggesting divergent applications. Its pyridinyl group may instead favor interactions with transition metals or organic substrates in catalysis.
Corrosion Inhibition and Other Uses
  • Aliphatic amines like N1-(2-aminoethyl)ethane-1,2-diamine (DETA) show corrosion inhibition via adsorption on metal surfaces.

Discussion of Structural Influences

  • Substituent Effects : The 6-methylpyridin-2-yl group in the target compound introduces steric bulk and electron-donating properties, which may improve catalytic activity or binding selectivity compared to unsubstituted pyridinyl analogues.
  • Chirality : The (1R,2R) configuration in many analogues (e.g., ) is crucial for enantioselective applications. Stereochemical alignment with target proteins or substrates can dictate efficacy .
  • Safety Profiles: While chloroquinoline derivatives prioritize reduced cytotoxicity, methylpyridinyl groups may offer metabolic stability, though toxicity data for the target compound is absent in the evidence .

Biological Activity

N1-(6-methylpyridin-2-yl)cyclohexane-1,2-diamine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article presents a detailed overview of its biological activity, including interactions with various biological targets, synthesis methods, and case studies that highlight its pharmacological significance.

Chemical Structure and Properties

This compound is characterized by a cyclohexane ring substituted with a 6-methylpyridine moiety and two amine groups. Its molecular formula is C12H18N4, and it exhibits properties typical of diamines, including the ability to form hydrogen bonds and engage in various chemical reactions.

Antitumor Activity

Research indicates that this compound demonstrates significant antitumor properties. In vitro studies have shown that the compound inhibits the proliferation of various cancer cell lines. For instance, it has been tested against human lung cancer cells with promising results in reducing cell viability and inducing apoptosis.

The biological activity of this compound is believed to be linked to its ability to interact with specific molecular targets involved in cell signaling pathways. Studies suggest that it may inhibit key enzymes or receptors that play roles in tumor growth and metastasis. Further research is required to elucidate the exact mechanisms at the molecular level.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of cyclohexanediamine with 6-methylpyridine derivatives. The reaction conditions can be optimized to yield high purity products. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography have been employed to confirm the structure and purity of the synthesized compound.

Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal investigated the anticancer efficacy of this compound on A549 lung cancer cells. The results indicated that the compound inhibited cell growth with an IC50 value of approximately 15 µM. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.

Study 2: In Vivo Evaluation

In vivo studies using xenograft models demonstrated that treatment with this compound resulted in significant tumor regression compared to untreated controls. Tumor size was measured over a period of four weeks, showing a reduction of up to 50% in treated groups.

Data Tables

Biological Activity IC50 (µM) Cell Line Reference
Antitumor15A549 (Lung Cancer)
Antiproliferative20HeLa (Cervical)

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